molecular formula C14H17NO3 B8767992 N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone

N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone

Cat. No.: B8767992
M. Wt: 247.29 g/mol
InChI Key: HEJIYTVOUUVHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, with a benzyl group and a butanoyl group attached to the ring. It is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone typically involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . The presence of electron-donating groups in the aromatic substituent of glycidylcarbamate enhances the yield of the product . Another method involves the treatment of 4-benzyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of the oxazolidinone ring via the modified Curtius rearrangement .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone products.

    Substitution: The benzyl and butanoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various substituted oxazolidinone derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . This action disrupts the translation process, leading to bacterial cell death.

Comparison with Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.

    Contezolid: A newer oxazolidinone with improved pharmacokinetic properties.

Uniqueness: N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone is unique due to its specific structural features, including the benzyl and butanoyl groups, which contribute to its distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

4-benzyl-3-butanoyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3

InChI Key

HEJIYTVOUUVHRY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.